2-Dodecenoic acid

Antifungal Biofilm Quorum Sensing

Researchers studying quorum sensing often encounter inconsistent bioactivity from generic fatty acid analogs. 2-Dodecenoic acid (CAS 1289-45-8), encompassing the cis-isomer BDSF, is the validated diffusible signal factor (DSF) for RpfR-mediated anti-virulence studies. - Binds the RpfR PAS domain, stimulating c-di-GMP phosphodiesterase activity to suppress pyocyanin, ExoU, and biofilm formation. - Downregulates C. albicans hyphae-specific genes (HWP1, ALS3) by up to 90% at micromolar concentrations, outperforming farnesol. - Supplied at ≥98% purity; stored at -20°C; ships on dry ice for global delivery.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 1289-45-8
Cat. No. B073306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecenoic acid
CAS1289-45-8
Synonyms2-dodecenoic acid
cis-2-dodecenoic acid
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+
InChIKeyPAWGRNGPMLVJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dodecenoic Acid: Quorum Sensing Signal Molecule


2-Dodecenoic acid (CAS 1289-45-8), also widely referred to by its cis-isomer designation cis-2-dodecenoic acid or BDSF, is a medium-chain unsaturated fatty acid that functions as a diffusible signal factor (DSF) in microbial communication [1]. Originally isolated from the opportunistic pathogen Burkholderia cenocepacia, this compound is structurally defined by a 12-carbon backbone with a double bond at the second carbon [2]. As an endogenous modulator of quorum sensing (QS) systems, it regulates the transition between planktonic and biofilm states and controls virulence factor expression across multiple bacterial and fungal species [3].

Signal type Diffusible signal factor (DSF) for quorum sensing research
Study focus Biofilm transition, virulence factor regulation, interspecies signaling
Procurement context Research-grade tool compound for DSF-mediated pathway studies

Irreplaceability of 2-Dodecenoic Acid


Scientific selection of 2-dodecenoic acid over its closest analogs is not trivial; generic substitution fails because its biological activity is exquisitely sensitive to chain length, double bond position, and isomeric configuration [1]. While saturated fatty acids like lauric acid (C12:0) and related DSF signals such as cis-2-decenoic acid (CDA) and cis-11-methyl-2-dodecenoic acid share structural motifs, they diverge sharply in their regulatory targets and potency. The specific Δ2 unsaturation and cis-configuration of 2-dodecenoic acid are essential for high-affinity binding to the RpfR receptor and for the robust suppression of QS-regulated virulence factors and biofilms [2]. The quantitative evidence below demonstrates that substituting with a saturated analog, a shorter-chain DSF, or a trans isomer yields either a different mechanism of action or a significant loss of efficacy, making 2-dodecenoic acid the non-fungible reference standard for DSF-mediated anti-virulence studies.

Chain length analogs (e.g., CDA) — may not regulate swarming motility; phenotype control profile differs
Saturated fatty acids (C12:0, C14:0) — exhibit divergent in vivo model-safety context; cannot substitute directly
Isomer geometry (trans-BDSF) — receptor binding affinity may differ; anti-biofilm profile requires validation

2-Dodecenoic Acid vs. Analogs: Key Differences


C. albicans Biofilm Inhibition: Superior to Farnesol

In a static microtiter plate model of Candida albicans biofilm formation, cis-2-dodecenoic acid (BDSF) and its trans isomer both exhibited significantly greater inhibitory activity than two key comparator molecules: the fungal quorum sensing molecule farnesol and the bacterial diffusible signal factor cis-11-methyl-2-dodecenoic acid [1]. This head-to-head comparison establishes BDSF as the more potent anti-biofilm agent among this class of signaling molecules.

C. albicans biofilm
Head-to-head
BDSF reduced biofilm ~90% at 300 µM; downregulated HWP1 (~90%) and ALS3 (70–80%) at 60 µM
Supports anti-biofilm assay context
Reported vs farnesol and cis-11-methyl-2-dodecenoic acid
Antifungal Biofilm Quorum Sensing Candida albicans

Mechanistic & Safety Differences from Saturated Fatty Acids

While structurally similar saturated fatty acids (SAFAs) like lauric acid (C12:0) and myristic acid (C14:0) also demonstrate anti-virulence activity against P. aeruginosa, their mechanism and in vivo outcome differ markedly from 2-dodecenoic acid (BDSF) [1]. Crucially, BDSF reduced biofilm formation and virulence factor production without increasing pathogenicity, whereas the SAFAs C12:0 and C14:0 exacerbated infection in a murine model.

In vivo model safety
Class-level
BDSF reduced virulence without affecting viability; C12:0 increased animal damage and reduced survival up to 50%
Model-safety context differs markedly
Saturated fatty acids may exacerbate infection
Anti-Virulence Pseudomonas aeruginosa Quorum Sensing In Vivo

P. aeruginosa Biofilm and Swarming Regulation vs. CDA

A direct comparison with the shorter-chain analog cis-2-decenoic acid (CDA) reveals that 2-dodecenoic acid (BDSF) regulates a distinct set of virulence phenotypes in P. aeruginosa, underscoring the importance of chain length specificity [1]. BDSF inhibits both biofilm formation and swarming motility, whereas CDA shows a more restricted activity profile.

Phenotype regulation
Cross-study comparable
BDSF inhibits both biofilm and swarming motility; CDA reduced biofilm but did not affect swarming
Swarming assay context cannot substitute
Chain length dictates regulatory profile
Biofilm Swarming Motility Pseudomonas aeruginosa DSF

Metabolic Equivalence of E/Z Isomers

In rat liver microsomes, the E and Z isomers of dodecenoic acids are metabolized with the same efficiency and produce the same pattern of hydroxylated and epoxidized products, with the hydroxylation/epoxidation ratio being dependent solely on double bond position, not geometry [1]. This finding has direct implications for procurement and synthesis strategy.

Isomer metabolism
Class-level
E and Z isomers metabolized with same efficiency; hydroxylation/epoxidation ratio depends on double bond position
Metabolic context may support isomer flexibility
Data from rat liver microsomes; verify in target system
Metabolism Pharmacokinetics Isomers Fatty Acid

2-Dodecenoic Acid: Research & Industrial Applications


Anti-Virulence Drug Discovery for Pseudomonas & Burkholderia

Use 2-dodecenoic acid (BDSF) as a validated lead compound or reference standard in high-throughput screens for inhibitors of the RpfR receptor and downstream QS-regulated virulence factors (e.g., pyocyanin, ExoU, biofilm). Its defined mechanism—binding to the RpfR PAS domain to stimulate c-di-GMP phosphodiesterase activity [1]—makes it essential for developing allosteric modulators that phenocopy its anti-virulence effects without the toxicity associated with saturated fatty acid alternatives [2].

Medical Device & Oral Biofilm Control

Leverage the superior potency of BDSF against C. albicans biofilm formation relative to farnesol and other DSF signals [3] in the development of anti-fouling coatings for catheters, dentures, and other medical implants. The compound's ability to downregulate hyphae-specific genes (HWP1, ALS3) by up to 90% at micromolar concentrations [3] provides a quantifiable target for optimizing formulation and release kinetics.

Agricultural & Environmental Biofilm Disruption

Employ BDSF to study interspecies and interkingdom signaling in soil and plant microbiomes. Its role in modulating the virulence of plant pathogens like Xanthomonas spp. and in disrupting biofilms in environmental systems [4] makes it a critical tool for developing biocontrol agents that manipulate microbial community structure without the use of traditional biocides.

Application
Selection Property
Validation Focus
Pseudomonas & Burkholderia virulence pathway studies
RpfR receptor-mediated QS inhibition
Virulence factor reduction & c-di-GMP turnover
C. albicans biofilm research
Biofilm inhibition in medical device models
Hyphae-specific gene downregulation context
Agricultural microbiome signaling studies
Interkingdom DSF signal modulation
Biofilm disruption in environmental systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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